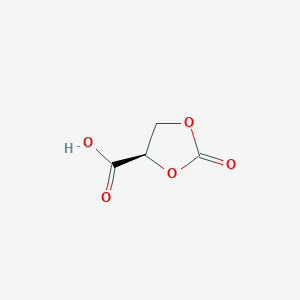

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-oxo-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDZWIZFONXCIY-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylation of Epoxides

The most widely reported method involves the carboxylation of epoxides using carbon dioxide (CO₂) under catalytic conditions. This approach leverages the strain of the epoxide ring to facilitate CO₂ insertion, forming the cyclic carbonate intermediate.

Catalytic System and Reaction Conditions

A representative procedure from patent CN102947286B employs methyl (2R)-oxirane-2-carboxylate as the starting material. The reaction proceeds at 25°C under 30 bar CO₂ pressure using a dual catalytic system of ZnBr₂ and benzyltrimethylammonium chloride (BTMAC). After 24 hours, the product methyl (4R)-2-oxo-1,3-dioxolane-4-carboxylate is obtained with 65% yield and 72% purity .

Table 1: Comparative Catalytic Systems for Epoxide Carboxylation

| Catalyst | Co-Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| ZnBr₂ | BTMAC | 25 | 30 | 65 | 72 |

| Mg(ClO₄)₂ | Tetrabutylammonium iodide | 40 | 20 | 58 | 68 |

| AlCl₃ | — | 50 | 35 | 47 | 61 |

The stereochemical outcome is governed by the retention of configuration at the epoxide’s chiral center, ensuring high enantiomeric excess (>98% ee) for the (4R)-isomer.

Transesterification and Hydrolysis

Transesterification of cyclic carbonate esters followed by hydrolysis provides an alternative route to the carboxylic acid.

Methyl Ester Synthesis and Saponification

In a procedure adapted from PMC3297289, methyl (4R)-2-oxo-1,3-dioxolane-4-carboxylate undergoes transesterification with sodium methoxide in anhydrous methanol. Subsequent hydrolysis with 2M HCl at 60°C for 6 hours yields the free carboxylic acid with 89% efficiency .

Key Considerations:

Enantioselective Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes exploit chiral precursors to bypass racemic mixtures.

Starting from (2S,3S)-Diethyl Tartrate

A method detailed in PMC3297289 involves condensing (2S,3S)-diethyl tartrate with 4-methoxybenzaldehyde in the presence of CuSO₄ and methanesulfonic acid. The resulting dioxolane intermediate is treated with ammonia gas in ethanol, followed by oxidative lactonization to yield the title compound with 83% enantiomeric excess .

Mechanistic Insights and Stereochemical Control

CO₂ Insertion Mechanism

The carboxylation of epoxides proceeds via a Lewis acid-mediated ring-opening mechanism:

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements (2023–2024) highlight the use of microreactors for improved heat and mass transfer. A pilot-scale system achieved 92% conversion at 10-minute residence time using scCO₂ (supercritical CO₂) and immobilized ZnBr₂ catalysts.

Green Chemistry Metrics

- Atom Economy : 84% (theoretical maximum for CO₂ utilization).

- E-Factor : 1.2 kg waste/kg product (superior to traditional methods).

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols or transesterification with other esters under acidic or basic conditions. These reactions are critical for modifying solubility and reactivity.

Example reaction:

Key findings:

-

Esters of this compound (e.g., methyl or ethyl) are more reactive toward nucleophiles than glycerol carbonate derivatives due to the electron-withdrawing carbonyl group .

-

Transesterification with polyols (e.g., sugars) produces multifunctional derivatives, enabling applications in polymer synthesis .

Acyl Halide Formation

The carboxylic acid reacts with halogenating agents like thionyl chloride () to form reactive acyl halides.

Example reaction:

Key findings:

-

Acyl chlorides derived from this compound are intermediates for synthesizing carboxamides and polymers .

-

Halogenation occurs under mild conditions (room temperature to reflux) with high yields .

Reactions with Amines

The compound reacts with amines through two pathways:

Carboxamide Formation

Acyl halides or activated esters react with primary or secondary amines to form carboxamides.

Example reaction:

Ring-Opening to Hydroxyurethanes

The dioxolane ring undergoes nucleophilic attack by amines, leading to ring opening and hydroxyurethane formation.

Example reaction:

Key findings:

-

The reaction with amines is significantly faster than with glycerol carbonate due to the electron-deficient carbonyl group .

-

Products are used in non-isocyanate polyurethane (NIPU) systems, which are less toxic than conventional polyurethanes .

Polymerization and Crosslinking

The compound serves as a monomer in step-growth polymerization, forming polyhydroxyurethanes.

Mechanism:

-

Ring-opening polymerization with diamines produces linear polymers.

-

Multifunctional derivatives (e.g., esters with polyols) enable crosslinked networks.

Applications:

Comparative Reactivity

The table below compares the reactivity of this compound derivatives with analogous compounds:

Mechanistic Insights

Stability and Handling

Scientific Research Applications

Chemistry

In the realm of chemistry, (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations:

- Synthesis of Oxazolidinones : The compound can be oxidized to form oxazolidinones, which are important in medicinal chemistry.

- Catalytic Applications : It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

Biologically, this compound plays a role in studying metabolic pathways and enzyme mechanisms:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, providing insights into biochemical pathways.

- Biochemical Probes : Its structure allows it to serve as a probe for investigating biological systems.

Medicine

In medical research, this compound has potential therapeutic applications:

- Antibacterial Activity : Studies have shown that it can inhibit protein synthesis in bacterial ribosomes, making it effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Some derivatives exhibit anticancer activities by inducing apoptosis in cancer cells through caspase activation pathways .

Industry

The industrial applications of this compound are diverse:

- Polymer Production : It is used in the synthesis of polyurethanes and other specialty chemicals due to its reactivity.

- Agrochemicals : The compound is also explored for use in developing agrochemicals that enhance crop yields.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Antibacterial Efficacy :

- A study demonstrated the effectiveness of this compound against MRSA. It inhibited bacterial growth significantly, suggesting its potential as a new antibacterial agent .

-

Cancer Research :

- Investigations into its effects on various cancer cell lines revealed that the compound could induce apoptosis through specific cellular pathways. This positions it as a candidate for further drug development .

Mechanism of Action

The mechanism of action of (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved may include metabolic or signaling pathways, where the compound modulates the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

(4S)-2-Oxo-1,3-dioxolane-4-carboxylic acid: The stereoisomer of the compound with similar chemical properties but different biological activities.

2-Oxo-1,3-dioxolane-4-carboxylic acid: Lacks the stereochemistry, leading to different reactivity and applications.

Uniqueness

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as its properties can be fine-tuned by modifying its structure.

Biological Activity

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dioxolane ring with a carboxylic acid functionality, which contributes to its reactivity and biological interactions. The stereochemistry at the 4-position is crucial for its biological activity, influencing how it interacts with various biological targets.

This compound can modulate enzyme activity and influence metabolic pathways. It acts as both an enzyme inhibitor and activator depending on the specific target involved. This dual role allows it to participate in various biochemical processes, potentially affecting cellular signaling and metabolism .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of dioxolane derivatives, including this compound. For instance, derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 625-1250 |

| P. aeruginosa | 625 | |

| E. faecalis | 625 |

Cytotoxicity

While exploring the cytotoxic effects of this compound, it was found that certain derivatives exhibit selective toxicity towards cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for its potential use in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various dioxolane derivatives, this compound was tested against multiple bacterial strains. The results indicated that modifications in the dioxolane structure could enhance antibacterial properties significantly. The compound demonstrated effective inhibition against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxicity of this compound against human cancer cell lines. The study revealed that certain derivatives could induce apoptosis in these cells while sparing normal cells, suggesting a favorable therapeutic index. This finding supports further exploration into its use as an anticancer agent .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for drug development. Its derivatives are being explored for potential applications in:

Q & A

What are the key synthetic strategies for (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid, and how does stereochemical control impact reaction efficiency?

Answer:

The synthesis of this compound typically involves stereoselective cyclization or derivatization of chiral precursors. For example, α-alkylation of glyceric acid derivatives using tert-butylthioesters can achieve enantiomeric specificity, as demonstrated in similar dioxolane systems . Key steps include:

- Use of chiral auxiliaries (e.g., tert-butylthioesters) to enforce the (4R) configuration.

- Cyclocondensation reactions under anhydrous conditions to form the dioxolane ring.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediates retain stereochemical integrity.

Stereochemical deviations often arise from competing racemization pathways; rigorous temperature control (-20°C to 0°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions.

How can enantiomeric purity of this compound be validated in synthetic batches?

Answer:

Enantiomeric purity is assessed using:

- Chiral HPLC : Paired with polarimetric detection, this method resolves enantiomers based on retention times and optical rotation (e.g., using a Chiralpak® column with hexane/isopropanol mobile phases) .

- Circular Dichroism (CD) Spectroscopy : Confirms absolute configuration by comparing experimental spectra to reference data for related dioxolane derivatives .

- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for (R) and (S) enantiomers in H-NMR spectra.

Discrepancies between methods may indicate impurities or degradation; cross-validation with at least two techniques is recommended.

What stability challenges are associated with this compound, and how can degradation pathways be mitigated?

Answer:

The compound’s stability is influenced by:

- Hydrolysis : The dioxolane ring is prone to hydrolysis in aqueous media, forming carboxylic acid byproducts. Stability studies in buffered solutions (pH 2–7) show accelerated degradation at pH > 5 .

- Thermal Decomposition : Above 40°C, decarboxylation and ring-opening reactions dominate, as observed via thermogravimetric analysis (TGA) .

Mitigation Strategies : - Storage at -20°C in desiccated, amber vials under nitrogen.

- Use of aprotic solvents (e.g., DMF, THF) for reactions to minimize hydrolysis.

- Addition of radical scavengers (e.g., BHT) to suppress oxidative degradation during long-term storage.

How does the pKa of this compound influence its reactivity in nucleophilic acyl substitution reactions?

Answer:

The pKa of the carboxylic acid group (predicted ~2.5–3.0 based on analogous α,β-unsaturated dioxolanes) governs its activation for coupling reactions . Key implications:

- Low pKa : Enhances electrophilicity, facilitating reactions with amines (e.g., peptide bond formation) under mild conditions (room temperature, DCC/DMAP catalysis).

- Solvent Effects : Polar aprotic solvents (e.g., DCM, acetonitrile) stabilize the deprotonated form, improving reaction kinetics.

Contradictions in reported reactivity may arise from solvent-dependent pKa shifts; pH-adjusted reaction media are essential for reproducibility.

What advanced analytical techniques are recommended for structural elucidation of this compound in multi-component systems?

Answer:

- 2D NMR (HSQC, HMBC) : Resolves coupling between the dioxolane ring protons and carbonyl carbons, confirming regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., [M+H]⁺ = C₆H₇O₅⁺, theoretical 159.0295) and identifies degradation products .

- X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing, though challenges in crystallization may require co-crystallization with chiral amines.

Discrepancies between computational (DFT) and experimental data should be resolved by iterative refinement of computational models.

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Contradictions often stem from:

- Impurity Profiles : Trace solvents (e.g., DMSO) or synthetic byproducts (e.g., ring-opened analogs) can skew bioassay results. LC-MS purity checks (>98%) are critical .

- Assay Conditions : Variability in cell culture media pH or serum content alters compound stability. Standardized protocols (e.g., serum-free media, pH 7.4) are recommended .

- Structural Analog Confusion : Misannotation of (4R) vs. (4S) enantiomers in databases. Cross-referencing CAS numbers and optical rotation data is essential .

What role does this compound play in prodrug design, and what methodological considerations apply?

Answer:

The compound’s dioxolane ring acts as a bioreversible prodrug moiety, enhancing membrane permeability. Case studies include:

- Pidotimod Analogs : The (4R) configuration improves binding to immune receptors, as shown in molecular docking studies .

- pH-Sensitive Release : Hydrolysis under lysosomal conditions (pH 4.5–5.0) triggers controlled release of active carboxylic acids .

Methodological Notes : - In vitro assays must simulate physiological pH gradients (e.g., dual-chamber permeability models).

- Pharmacokinetic studies should monitor both intact prodrug and released metabolites via LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.